GW4064

Description

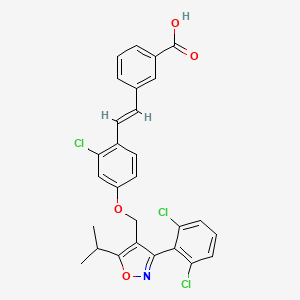

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTNEISLBIENSA-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017083 | |

| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278779-30-9, 1089660-72-9 | |

| Record name | GW 4064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW4064 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-4064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of GW4064: A Technical Whitepaper for Researchers

An in-depth exploration of the canonical and non-canonical signaling pathways of the potent synthetic ligand, GW4064.

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanism of action for this compound, a widely utilized synthetic isoxazole. Primarily known as a potent and selective agonist for the Farnesoid X Receptor (FXR), this compound is a critical tool in biomedical research for elucidating the physiological and pathophysiological roles of FXR. However, emerging evidence reveals a more complex pharmacological profile, with significant FXR-independent effects mediated through G protein-coupled receptors (GPCRs). This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's dual signaling capabilities, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: A Tale of Two Pathways

This compound's cellular effects are now understood to be mediated through two distinct signaling cascades:

-

FXR-Dependent Signaling: This is the canonical pathway where this compound directly binds to and activates FXR, a nuclear receptor pivotal in regulating bile acid, lipid, and glucose homeostasis.

-

FXR-Independent Signaling: More recent investigations have unveiled that this compound can also modulate cellular functions independently of FXR, primarily through its interaction with GPCRs, including histamine receptors.[1][2]

FXR-Dependent Signaling Pathway

As a potent FXR agonist, this compound initiates a cascade of transcriptional events. Upon binding, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins and dissociation of corepressors.[3] This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[3][4]

This interaction modulates the transcription of numerous genes involved in metabolic regulation. A key target is the Small Heterodimer Partner (SHP), a transcriptional repressor. By inducing SHP, this compound indirectly inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby playing a crucial role in maintaining bile acid homeostasis.[3][5] Furthermore, this compound has been shown to upregulate the expression of canalicular transporters like BSEP, MDR2/3, and MRP2, which are involved in bile acid transport.[5]

In the context of intestinal health, this compound's activation of the FXR/βKlotho/fibroblast growth factors (FGFs) pathway is crucial for maintaining the intestinal barrier and has shown protective effects against colorectal tumorigenesis in preclinical models.[6][7] This pathway involves the upregulation of αKlotho, βKlotho, FGF19, FGF21, and FGF23.[6] In colorectal cancer cells, this compound has been found to induce apoptosis, block the cell cycle, and upregulate PD-L1 expression through the activation of FXR and MAPK signaling pathways.[8]

Quantitative Data: In Vitro Activity of this compound

| Parameter | Cell Line | Assay Type | Value (nM) |

| EC50 | - | Isolated receptor activity assay | 15 |

| EC50 | CV-1 | Reporter gene assay (human FXR) | 65 |

| EC50 | CV-1 | Reporter gene assay (mouse FXR) | 80 |

| EC50 | CV-1 | Reporter gene assay (human FXR) | 90 |

| IC50 (HCT116) | HCT116 | Cell viability assay | 6900 |

| IC50 (CT26) | CT26 | Cell viability assay | 6400 |

This table summarizes key quantitative data from in vitro studies. Note that EC50 and IC50 values can vary depending on the specific cell line and assay conditions.[8][9][10]

Visualizing the FXR-Dependent Pathway

Figure 1: this compound's FXR-dependent signaling cascade.

FXR-Independent Signaling Pathway

Intriguingly, this compound has been observed to elicit cellular responses in cells lacking FXR expression, such as HEK-293T cells.[1] This has led to the discovery of its "off-target" effects, which are primarily mediated through the modulation of multiple G protein-coupled receptors.[1][2]

Studies have shown that this compound can activate signaling pathways typically associated with GPCR activation, including the activation of Gαi/o and Gq/11 G proteins.[1] This leads to downstream events such as the activation of cAMP and nuclear factor for activated T-cell response elements (CRE and NFAT-RE).[1]

Specifically, this compound-induced NFAT-RE activation involves a rapid increase in intracellular Ca2+ and subsequent nuclear translocation of NFAT.[1] This process is dependent on the PI-PLC pathway and IP3 receptor activation.[1] On the other hand, CRE activation by this compound is mediated by a soluble adenylyl cyclase-dependent increase in cAMP and Ca2+-calcineurin-dependent nuclear translocation of CREB.[1]

Furthermore, research has identified histamine receptors as specific targets of this compound. It has been shown to activate H1 and H4 receptors while inhibiting H2 receptor signaling.[2] This finding is particularly important as it may explain some of the previously attributed "FXR-dependent" effects, such as apoptosis in certain cancer cell lines that have now been shown to lack FXR expression.[1]

Quantitative Data: FXR-Independent Effects of this compound

| Parameter | Target/Assay | Value (µM) |

| EC50 | Basal cAMP enhancement | 0.241 |

| IC50 | Forskolin-induced cAMP accumulation | 0.07 |

| EC50 | CRE luciferase activation (24h) | 0.012 |

| EC50 | NFAT-RE luciferase activation (24h) | 0.015 |

This table summarizes quantitative data related to the FXR-independent signaling of this compound.[1]

Visualizing the FXR-Independent Pathway

Figure 2: this compound's FXR-independent signaling cascade.

Experimental Protocols

A detailed understanding of the experimental methodologies used to characterize this compound's mechanism of action is crucial for interpreting existing data and designing future studies.

Luciferase Reporter Gene Assay

Objective: To quantify the activation of FXR by this compound.

Methodology:

-

Cell Culture and Transfection: CV-1 or HEK293 cells are cultured in DMEM. Cells are transfected with an FXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing FXREs.[3][10]

-

Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24 hours.[4]

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.[4][10]

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. The fold induction of luciferase activity is plotted against the log concentration of this compound to determine the EC50 value using non-linear regression.[3]

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells (e.g., MCF-7, HEK, HCT116, CT26) are seeded in 96-well plates.[1][8]

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).[1][8]

-

MTT Incubation: MTT solution is added to each well, and plates are incubated to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from dose-response curves.

Real-Time PCR (RT-PCR) Analysis

Objective: To measure the effect of this compound on the expression of target genes.

Methodology:

-

Cell/Tissue Treatment and RNA Extraction: Cells or tissues are treated with this compound. Total RNA is then extracted using a suitable reagent like TRI Reagent.[1]

-

Reverse Transcription: RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.[1]

-

Quantitative PCR: The cDNA is used as a template for quantitative PCR with primers specific for the genes of interest (e.g., FXR, SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Animal Models

Objective: To evaluate the in vivo efficacy of this compound in various disease models.

Methodology:

-

Animal Models: Common models include bile duct-ligated rats for cholestasis, high-fat diet-fed mice for metabolic syndrome, and xenograft models for cancer research.[3][8][11]

-

Compound Administration: this compound is typically administered via oral gavage or intraperitoneal injection at doses ranging from 10-50 mg/kg.[3][11]

-

Endpoint Analysis: Depending on the model, various parameters are assessed, including serum biochemistry, liver histology, gene expression analysis, and tumor growth.

Conclusion

This compound is a multifaceted pharmacological agent with a dual mechanism of action. While its role as a potent and selective FXR agonist is well-established and has been instrumental in advancing our understanding of metabolic diseases, the discovery of its FXR-independent, GPCR-mediated signaling adds a critical layer of complexity. Researchers utilizing this compound as a pharmacological tool must be cognizant of these off-target effects to ensure the accurate interpretation of experimental results. This technical guide provides a foundational understanding of this compound's complex pharmacology, empowering researchers to design more precise experiments and accelerate drug discovery efforts.

References

- 1. Synthetic FXR Agonist this compound Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic FXR agonist this compound is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. JCI - Hepatoprotection by the farnesoid X receptor agonist this compound in rat models of intra- and extrahepatic cholestasis [jci.org]

- 6. mdpi.com [mdpi.com]

- 7. Farnesoid X Receptor Agonist this compound Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Hepatoprotection by the farnesoid X receptor agonist this compound in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

GW4064: A Technical Guide to a Prototypical Farnesoid X Receptor (FXR) Agonist

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a primary sensor for bile acids.[1] Encoded by the NR1H4 gene, FXR plays a pivotal role in regulating the synthesis, transport, and metabolism of bile acids, and also modulates lipid and glucose homeostasis.[1][2][3] Upon activation by ligands such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

GW4064 is a potent, selective, non-steroidal synthetic agonist for FXR.[4][5] Developed as a chemical tool, it has been extensively used in preclinical research to elucidate the diverse physiological and pathophysiological functions of FXR.[4][6] Despite its limitations for direct clinical application due to poor pharmacokinetics, this compound remains a cornerstone reference compound for investigating FXR-mediated signaling in metabolic diseases, cholestasis, and cancer.[4][7][8]

Core Properties of this compound

The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value | Citation(s) |

| Chemical Name | 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid | [5] |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [5] |

| Molecular Weight | 542.84 g/mol | [5][9] |

| CAS Number | 278779-30-9 | [4][5] |

| Purity | ≥95-98% | [5] |

| Solubility | Insoluble in water; Soluble in DMSO (e.g., to 100 mM) and DMF (e.g., 25 mg/ml). | [4][5] |

| Appearance | Solid | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as a classical nuclear receptor agonist. After crossing the cell membrane, it binds to the ligand-binding domain (LBD) of FXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[10] The activated FXR then forms a heterodimer with RXR. This this compound-FXR-RXR complex translocates to the nucleus and binds to FXREs on the DNA to regulate the expression of a wide array of target genes.

Key transcriptional events mediated by this compound-induced FXR activation include:

-

Induction of Small Heterodimer Partner (SHP): SHP is a primary FXR target gene that acts as a transcriptional repressor.[3][11] It inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3]

-

Upregulation of Bile Salt Transporters: FXR activation increases the expression of genes involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 2 (MRP2), promoting hepatocyte clearance of bile acids.[11]

-

Repression of Lipogenesis: FXR activation suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis.[12][13]

Pharmacological and Pharmacokinetic Data

This compound is characterized by its high potency and selectivity for FXR. However, its use as a therapeutic agent is hampered by unfavorable pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / System | Species | EC₅₀ Value | Citation(s) |

| Isolated Receptor Activity Assay | Cell-free | N/A | 15 nM | [4][5] |

| Luciferase Reporter Gene Assay | CV-1 | Human | 65 nM | [9][14] |

| Luciferase Reporter Gene Assay | CV-1 | Mouse | 80 nM | [9] |

| Luciferase Reporter Gene Assay | CV-1 (Transfected w/ hFXR) | Human | 90 nM | [4] |

| GAL4 Transactivation Assay | HEK293 | Human | 70 nM | [9] |

| CRE Luciferase Assay | HEK-293T | Human | 12 nM | [6] |

| NFAT-RE Luciferase Assay | HEK-293T | Human | 15 nM | [6] |

Note: this compound displays no significant activity at other nuclear receptors at concentrations up to 1 μM.[5][9]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Dosing Route | Citation(s) |

| Oral Bioavailability | Rat | 10% | Oral Gavage | [9] |

| Half-life (t₁/₂) | Rat | 3.5 hours | Oral Gavage | [9] |

| Effective Dose (ED₅₀) | Rat | 20 mg/kg | Oral Gavage | [9] |

| (For lowering serum triglycerides) |

It is crucial to note that some studies have identified FXR-independent, off-target effects of this compound. Research has shown that this compound can modulate multiple G protein-coupled receptors (GPCRs), including histamine receptors (H1, H2, H4), and can activate cAMP and NFAT response elements even in FXR-deficient cells.[6][15] These findings necessitate careful interpretation of data derived solely from the use of this compound as an FXR-specific tool.[6]

Experimental Protocols

Standardized methodologies are essential for evaluating the activity of FXR agonists like this compound. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro FXR Transactivation Assay (Luciferase Reporter)

This assay quantitatively measures the ability of a compound to activate FXR-mediated gene transcription in a cellular context.

Objective: To determine the EC₅₀ of this compound for FXR activation.

Methodology:

-

Cell Culture: CV-1 (African green monkey kidney) cells are maintained in DMEM high glucose medium.[9] 72 hours prior to transfection, cells are plated in DMEM-F12 phenol red-free medium supplemented with 5% charcoal/dextran-treated fetal bovine serum to minimize background hormonal effects.[9]

-

Plasmids: The following plasmids are used for transfection:

-

An expression vector for the human FXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (e.g., pFA-CMV-GAL4-hFXR-LBD).[9]

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activation sequences (UAS) (e.g., (UAS)x5-tk-Luciferase).[9]

-

Optionally, a coactivator expression plasmid (e.g., human SRC-1) can be included to enhance the signal.[9]

-

-

Transfection: Cells are transfected using a suitable reagent like FuGENE® 6. The plasmid mix is prepared and incubated with the cells overnight.[9]

-

Compound Treatment: Post-transfection, cells are harvested and seeded into 384-well plates containing serial dilutions of this compound or vehicle control (DMSO).[9]

-

Incubation: The plates are incubated for 24 hours to allow for receptor activation and luciferase expression.[9]

-

Luciferase Assay: Luciferase activity is measured using a commercial assay system (e.g., Steady-Glo® Luciferase Assay System) and a microplate reader.[9]

-

Data Analysis: Raw luminescence data is normalized to a control. The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

In Vivo Hepatoprotection Study (Rat Model of Cholestasis)

This protocol assesses the ability of this compound to protect the liver from cholestatic injury in an animal model.

Objective: To evaluate the hepatoprotective effects of this compound by measuring biochemical markers and gene expression.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used. Cholestasis is induced by a single intraperitoneal injection of α-naphthylisothiocyanate (ANIT) or by bile duct ligation (BDL).[11]

-

Dosing: Rats are treated with this compound (e.g., 30 mg/kg/day) or vehicle (corn oil) via oral gavage for a specified period (e.g., 4 days for the ANIT model).[11] Treatment typically starts before the induction of cholestasis.

-

Sample Collection: At the end of the study, animals are euthanized. Blood is collected for serum biochemistry analysis (e.g., ALT, AST, ALP, bilirubin). Liver tissue is harvested for histological examination and gene expression analysis.[11]

-

Biochemical Analysis: Serum levels of liver injury markers are measured using standard automated analyzers.[11]

-

Histology: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess necrosis, inflammation, and bile duct proliferation.[11]

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from liver tissue. The expression levels of FXR target genes (SHP, BSEP, MDR2) and bile acid synthesis genes (CYP7A1) are quantified by real-time quantitative PCR (RT-qPCR).[11]

-

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the treated groups with the vehicle control and cholestasis-only groups.

Conclusion

This compound is a highly potent and selective non-steroidal FXR agonist that has been instrumental as a pharmacological tool for probing the extensive biological functions of FXR. Its activation of FXR leads to the transcriptional regulation of numerous genes critical for maintaining bile acid, lipid, and glucose homeostasis.[13][16] While its clinical development has been precluded by a stilbene pharmacophore and suboptimal pharmacokinetic properties, this compound remains an invaluable reference compound in preclinical research.[4][8] The comprehensive data gathered from studies using this compound has significantly advanced our understanding of FXR as a therapeutic target for a range of metabolic and cholestatic liver diseases. Researchers utilizing this compound should, however, remain cognizant of its potential FXR-independent activities to ensure accurate interpretation of experimental outcomes.[6]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. pnas.org [pnas.org]

- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist this compound in rat models of intra- and extrahepatic cholestasis [jci.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

GW4064: A Technical Guide to a Potent Farnesoid X Receptor Agonist

An in-depth exploration of the discovery, chemical properties, and multifaceted signaling of the synthetic non-steroidal Farnesoid X Receptor (FXR) agonist, GW4064. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Discovered as a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), this compound has become an invaluable chemical tool for elucidating the physiological and pathophysiological roles of FXR.[1][2] FXR, a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands, is a critical regulator of bile acid, lipid, and glucose homeostasis.[3][4] this compound, with its high affinity and specificity for FXR, has been instrumental in studies leading to the understanding of FXR's therapeutic potential in metabolic diseases such as dyslipidemia, diabetes, and non-alcoholic steatohepatitis (NASH), as well as in certain cancers.[2][5][6][7] However, emerging research has also unveiled off-target activities of this compound, particularly its modulation of G protein-coupled receptors, which necessitates a nuanced interpretation of experimental outcomes.[1][8] This guide provides a detailed overview of the chemical properties, biological activity, and experimental methodologies associated with this compound.

Chemical Properties

This compound is a synthetic isoxazole derivative.[1] Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid[2][9] |

| CAS Number | 278779-30-9[2][10] |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄[2][10] |

| Molecular Weight | 542.84 g/mol [2][11] |

| Solubility | Soluble in DMSO (to 100 mM) and DMF (25 mg/ml).[2] Insoluble in water and ethanol.[10] |

| Purity | ≥97% (HPLC)[9] |

| Appearance | Solid |

Biological Activity and Quantitative Data

This compound is primarily characterized by its potent agonist activity at the Farnesoid X Receptor. However, it also exhibits activity at other cellular targets. The following tables summarize the key quantitative data related to its biological activity.

Farnesoid X Receptor (FXR) Agonist Activity

| Assay Type | Cell Line / System | Species | EC₅₀ | Reference |

| Isolated Receptor Activity | - | - | 15 nM | [2][9][10] |

| Transfection Assay | CV-1 | Human | 65 nM | [11][12][13] |

| Transfection Assay | CV-1 | Mouse | 80 nM | [11] |

| Transfection Assay | CV-1 | - | 90 nM | [10][11] |

| Coactivator Recruitment (SRC1) | Cell-free | - | 15 nM | [1] |

| Coactivator Recruitment (TIF-2) | Cell-free | - | 70 nM | [14] |

| Mammalian One-Hybrid | - | - | 150 nM | [1] |

Off-Target Activity

Recent studies have revealed that this compound can modulate various G protein-coupled receptors (GPCRs), leading to FXR-independent signaling events.[1][8]

| Target | Activity | Assay System | IC₅₀ / EC₅₀ / Kᵢ | Reference |

| Histamine H1 Receptor (H1R) | Agonist | Radioligand Binding | Kᵢ = 2.1 µM | [1] |

| Histamine H2 Receptor (H2R) | Inverse Agonist | cAMP Accumulation | IC₅₀ = 3.8 µM (with amthamine) | [1][14] |

| Histamine H2 Receptor (H2R) | Inverse Agonist | cAMP Accumulation | IC₅₀ = 0.78 µM (basal) | [1][14] |

| Histamine H4 Receptor (H4R) | Agonist | - | - | [1][8] |

| CRE Luciferase Reporter | Activation | HEK293T | EC₅₀ = 0.012 µM | [1] |

| NFAT-RE Luciferase Reporter | Activation | HEK293T | EC₅₀ = 0.015 µM | [1] |

In Vivo and Pharmacokinetic Data

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 10% | [11] |

| Half-life (t₁/₂) | Rat | 3.5 h | [11] |

| ED₅₀ (serum triglyceride lowering) | Fisher Rat | 20 mg/kg | [11] |

Signaling Pathways

This compound exerts its biological effects through distinct signaling pathways, both dependent on and independent of FXR activation.

FXR-Dependent Signaling Pathway

Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target is the Small Heterodimer Partner (SHP), which in turn represses the expression of genes involved in bile acid synthesis, such as CYP7A1 and CYP8B1.[4][15][16]

Caption: FXR-dependent signaling cascade initiated by this compound.

FXR-Independent Signaling via GPCRs

This compound has been shown to activate Gαi/o and Gαq/11 G proteins, leading to downstream signaling events independent of FXR.[1][8] This includes the activation of phospholipase C (PLC), leading to intracellular calcium mobilization and subsequent activation of NFAT. It also involves a soluble adenylyl cyclase-dependent increase in cAMP.[1]

Caption: FXR-independent signaling of this compound via GPCRs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used in the study of this compound.

Cell Culture and Transfection for Reporter Assays

-

Cell Lines: CV-1, HEK293, or HepG2 cells are commonly used.[11] CV-1 and HEK293 cells are often chosen for their low to negligible endogenous FXR expression.[1]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, phenol red-free medium with charcoal/dextran-treated FBS is often used to minimize interference from estrogenic compounds.[11]

-

Transfection:

-

Cells are seeded in multi-well plates.

-

A transfection mixture is prepared containing a reporter plasmid (e.g., containing luciferase driven by a promoter with FXREs), an expression plasmid for FXR (and/or its fusion partners like GAL4), and a transfection reagent (e.g., FuGENE® 6).[11] A co-transfection with a plasmid expressing a coactivator like SRC-1 can enhance the signal.[11]

-

The mixture is added to the cells and incubated.

-

After incubation, the medium is replaced, and cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO).

-

Following treatment for a specified period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.[11]

-

In Vitro Cell Viability (MTT) Assay

-

Cell Seeding: Cells (e.g., MCF-7 or HEK293) are seeded in 96-well plates.[1]

-

Treatment: Cells are treated with varying concentrations of this compound in a medium with a specific serum concentration for 24 or 48 hours.[1]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Animal Studies for In Vivo Efficacy

-

Animal Models: Fisher rats or diabetic mouse models (e.g., db/db mice) are frequently used.[9][11]

-

Administration: this compound is typically administered by oral gavage.[11] The vehicle can be corn oil or a suspension in methylcellulose.[11]

-

Dosing Regimen: Dosing can be once daily or twice daily (b.i.d.) for a specified duration (e.g., 7 days).[11]

-

Outcome Measures:

-

Biochemical Analysis: Blood samples are collected to measure parameters like serum triglycerides, cholesterol, AST, and ALT levels.[11][17]

-

Gene Expression Analysis: Tissues (e.g., liver) are harvested for RNA extraction and subsequent analysis of target gene expression (e.g., CYP7A1, BSEP) by quantitative real-time PCR.[15][17]

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate morphological changes, such as hepatic steatosis or necrotic lesions.[5][17]

-

The following diagram illustrates a general workflow for evaluating the in vivo effects of this compound.

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

This compound remains a cornerstone in the study of Farnesoid X Receptor biology. Its high potency and selectivity have enabled significant advances in our understanding of metabolic regulation and have paved the way for the development of FXR-targeted therapeutics. However, the discovery of its off-target effects on GPCRs highlights the importance of careful experimental design and data interpretation. Researchers utilizing this compound should consider its dual activities to accurately attribute biological effects to either FXR-dependent or independent mechanisms. This technical guide provides a foundational resource for the effective and informed use of this compound in scientific research.

References

- 1. Synthetic FXR Agonist this compound Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic FXR Agonist this compound Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel FXR agonists with promising in vitro and in vivo activity | BioWorld [bioworld.com]

- 7. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic FXR agonist this compound is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. JCI - Hepatoprotection by the farnesoid X receptor agonist this compound in rat models of intra- and extrahepatic cholestasis [jci.org]

- 16. FXR agonist this compound improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. | BioWorld [bioworld.com]

The Role of GW4064 in Bile Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that functions as a primary sensor for bile acids. Activation of FXR by this compound plays a pivotal role in the regulation of bile acid homeostasis, influencing their synthesis, conjugation, transport, and overall pool size. This technical guide provides an in-depth overview of the mechanisms of action of this compound in bile acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of gastroenterology, hepatology, and metabolic diseases.

Introduction: this compound and the Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR) is a key transcriptional regulator that maintains bile acid homeostasis, thereby protecting the liver from the cytotoxic effects of excessive bile acid accumulation.[1][2] Bile acids are the natural ligands for FXR, and upon binding, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.

This compound is a synthetic isoxazole derivative that has been instrumental in elucidating the physiological functions of FXR due to its high potency and selectivity.[3] Its administration in various experimental models has provided significant insights into the therapeutic potential of FXR agonism for a range of conditions, including cholestatic liver diseases and metabolic disorders.[1][2][3]

Mechanism of Action of this compound in Bile Acid Metabolism

The primary mechanism by which this compound regulates bile acid metabolism is through the activation of FXR, which in turn orchestrates a multi-faceted response involving the suppression of bile acid synthesis and the enhancement of bile acid transport and detoxification.

Regulation of Bile Acid Synthesis

A key effect of this compound-mediated FXR activation is the negative feedback inhibition of bile acid synthesis in the liver. This is primarily achieved through two interconnected pathways:

-

The FXR/SHP Pathway in the Liver: In hepatocytes, activated FXR robustly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][4][5] SHP then acts as a transcriptional repressor of two key enzymes in the bile acid synthesis pathway:

-

Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the classical (neutral) pathway of bile acid synthesis.[1][4][6][7]

-

Sterol 12α-hydroxylase (CYP8B1): An enzyme that determines the ratio of cholic acid to chenodeoxycholic acid, thereby influencing the hydrophobicity of the bile acid pool.[1][4][6][7] SHP represses the transcription of CYP7A1 and CYP8B1 by inhibiting the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the transcription of these genes.[4][5]

-

-

The Intestinal FXR/FGF15/19 Pathway: this compound also activates FXR in the enterocytes of the distal ileum. This leads to the induction and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents (the human ortholog is FGF19).[8][9] FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding event triggers a signaling cascade that ultimately leads to the repression of CYP7A1 expression, providing an additional layer of control over bile acid synthesis.[8][9]

Regulation of Bile Acid Transport

To prevent the accumulation of cytotoxic bile acids in hepatocytes, this compound promotes their efflux into the bile canaliculi and protects against cholestatic injury by upregulating the expression of key transport proteins:

-

Bile Salt Export Pump (BSEP or ABCB11): Located on the canalicular membrane of hepatocytes, BSEP is the primary transporter responsible for the secretion of conjugated bile acids from the liver into the bile.[4] this compound treatment has been shown to significantly induce BSEP expression.[4]

-

Multidrug Resistance Protein 2 (MRP2 or ABCC2): Also situated on the canalicular membrane, MRP2 mediates the transport of a variety of organic anions, including bilirubin glucuronides and some bile acid conjugates.[7]

-

Multidrug Resistance Protein 3 (MDR2/3 or ABCB4): This transporter is responsible for flipping phospholipids, primarily phosphatidylcholine, from the inner to the outer leaflet of the canalicular membrane, where they mix with bile acids and cholesterol to form mixed micelles. This process is crucial for protecting the biliary epithelium from the damaging effects of high bile acid concentrations.[1][4] this compound has been demonstrated to increase the expression of MDR2.[1][4]

In the intestine, this compound also influences the expression of transporters involved in the enterohepatic circulation of bile acids, such as the apical sodium-dependent bile salt transporter (ASBT), which is responsible for the reabsorption of bile acids from the intestinal lumen.[6]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key genes and physiological parameters related to bile acid metabolism, as reported in various preclinical studies.

Table 1: Effect of this compound on Gene Expression in Liver

| Gene | Animal Model | This compound Dose | Duration of Treatment | Change in Expression | Reference |

| SHP | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Markedly induced | [4][5] |

| CYP7A1 | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Significantly decreased | [4][5] |

| CYP8B1 | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Further decreased (in addition to ANIT effect) | [4] |

| BSEP | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Significantly induced | [4] |

| MDR2 | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Further increased (in addition to ANIT effect) | [4] |

| CYP7A1 | Rat (Bile Duct Ligation) | 30 mg/kg/day, i.p. | 4 days | Significantly reduced | [4] |

| CYP8B1 | Rat (Bile Duct Ligation) | 30 mg/kg/day, i.p. | 4 days | Further significantly decreased | [4] |

| CYP27A1 | Rat (Short Bowel Resection) | Not specified | Not specified | Downregulated | [6] |

Table 2: Effect of this compound on Serum and Liver Parameters in Cholestasis Models

| Parameter | Animal Model | This compound Dose | Duration of Treatment | Outcome | Reference |

| Serum ALT | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Substantial, statistically significant reduction | [4] |

| Serum AST | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Substantial, statistically significant reduction | [4] |

| Serum LDH | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Substantial, statistically significant reduction | [4] |

| Serum ALP | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Substantial, statistically significant reduction | [4] |

| Serum Bile Acids | Rat (ANIT-induced cholestasis) | 30 mg/kg/day, i.p. | 4 days | Significantly reduced | [4] |

| Liver Bile Acids | Rat (Bile Duct Ligation) | 30 mg/kg/day, i.p. | 4 days | Decreased concentrations | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and bile acid metabolism.

Animal Model: Bile Duct Ligation (BDL) in Rats

The BDL model is a widely used surgical procedure to induce extrahepatic cholestasis and study its pathological consequences and potential therapeutic interventions.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Isoflurane anesthesia

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Warming pad

-

Analgesics (e.g., buprenorphine)

-

70% ethanol and povidone-iodine for sterilization

Procedure:

-

Anesthetize the rat with isoflurane (2-3% for induction, 1-2% for maintenance).

-

Shave the abdominal area and sterilize the skin with povidone-iodine followed by 70% ethanol.

-

Make a midline laparotomy incision (approximately 3 cm) to expose the abdominal cavity.

-

Gently retract the intestines to locate the liver and the common bile duct. The common bile duct is a translucent tube running from the liver to the duodenum.

-

Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.

-

Ligate the common bile duct in two locations with 4-0 silk suture. The first ligature should be placed just below the bifurcation of the hepatic ducts, and the second ligature should be placed just above the entry into the duodenum.

-

A transection can be made between the two ligatures.

-

For sham-operated control animals, perform the same procedure but without ligating the bile duct.

-

Close the abdominal muscle layer and skin with sutures.

-

Administer a post-operative analgesic and allow the animal to recover on a warming pad.

-

Monitor the animals daily for signs of distress. This compound or vehicle treatment can be initiated at a specified time point post-surgery (e.g., 24 hours).

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the mRNA levels of target genes in liver tissue.

Materials:

-

Liver tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

Reverse transcription kit for cDNA synthesis

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Gene-specific primers for target genes (e.g., CYP7A1, SHP, BSEP) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Homogenize approximately 30-50 mg of frozen liver tissue and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Bile Acid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of individual bile acid species in biological samples such as serum and liver tissue.

Materials:

-

Serum or liver homogenate samples

-

Internal standards (deuterated bile acids)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Serum: To a small volume of serum (e.g., 50 µL), add a mixture of deuterated internal standards. Precipitate proteins by adding a larger volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Liver Tissue: Homogenize a known weight of liver tissue in a suitable buffer. Add internal standards and precipitate proteins with cold acetonitrile. Vortex and centrifuge.

-

-

Supernatant Evaporation and Reconstitution: Transfer the supernatant from the protein precipitation step to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., methanol/water).

-

LC Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution with two mobile phases (e.g., mobile phase A: water with a modifier like formic acid or ammonium acetate; mobile phase B: acetonitrile/methanol with the same modifier) to separate the different bile acid species.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Set up multiple reaction monitoring (MRM) transitions for each bile acid and internal standard to be quantified. Each MRM transition consists of a specific precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion generated by collision-induced dissociation.

-

Quantification: Create a calibration curve using known concentrations of bile acid standards. Quantify the concentration of each bile acid in the samples by comparing its peak area to that of its corresponding internal standard and the calibration curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Signaling Pathway of this compound in Hepatocytes

Caption: this compound signaling pathway in hepatocytes.

Enterohepatic Circulation and this compound

Caption: Regulation of enterohepatic circulation by this compound.

Experimental Workflow for In Vivo this compound Study

Caption: A typical experimental workflow for in vivo this compound studies.

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the intricate role of FXR in bile acid metabolism. Its ability to potently and selectively activate FXR has illuminated the transcriptional networks that govern bile acid synthesis, transport, and detoxification. The data clearly demonstrate that this compound, through FXR activation, represses the key bile acid synthetic enzymes CYP7A1 and CYP8B1 via the hepatic SHP and intestinal FGF15/19 pathways. Concurrently, it enhances the hepatobiliary excretion of bile acids by upregulating critical transporters such as BSEP and MDR2. These mechanisms collectively contribute to the hepatoprotective effects observed in various preclinical models of cholestatic liver disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of FXR agonists like this compound for the treatment of hepatobiliary and metabolic disorders.

References

- 1. shimadzu.com [shimadzu.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Hepatoprotection by the farnesoid X receptor agonist this compound in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Hepatoprotection by the farnesoid X receptor agonist this compound in rat models of intra- and extrahepatic cholestasis [jci.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Farnesoid X Receptor Agonist this compound Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice [mdpi.com]

A Technical Guide to GW4064: Elucidating its Core Effects on Lipid Homeostasis via Farnesoid X Receptor (FXR) Activation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor pivotal to the regulation of bile acid, lipid, and glucose metabolism.[1] Its selectivity has established it as an indispensable tool in preclinical research to unravel the complex physiological roles of FXR. This technical guide provides a comprehensive overview of this compound's mechanism of action, its multifaceted effects on lipid homeostasis, and the experimental protocols used for its evaluation. We delve into quantitative data from key studies, present detailed signaling and experimental workflows, and discuss the complexities and off-target considerations crucial for accurate interpretation of research findings. The activation of FXR by this compound modulates numerous genes involved in lipid metabolism, generally leading to reduced plasma triglycerides and cholesterol.[2][3] However, its long-term effects and the potential for adverse metabolic outcomes under certain conditions highlight the intricate nature of FXR signaling.[4]

Mechanism of Action: The FXR Signaling Cascade

This compound exerts its effects by binding to the ligand-binding domain of FXR. This action induces a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[1] The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex subsequently binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[1]

A primary target of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][5] Upon induction by the FXR/RXR complex, SHP acts as a transcriptional repressor for several key genes. Notably, it inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of hepatic lipogenesis.[1][5][6] This cascade is central to FXR's role in maintaining both bile acid and lipid homeostasis.

Core Effects on Lipid Homeostasis

This compound's activation of FXR initiates a broad reprogramming of lipid metabolism, impacting triglycerides, cholesterol, and fatty acids through multiple mechanisms.

Triglyceride Metabolism

FXR activation is a potent suppressor of hepatic triglyceride levels. The primary mechanism involves the SHP-dependent inhibition of SREBP-1c, which downregulates the entire program of de novo lipogenesis, including key enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[5][7] Studies in diabetic db/db mice show that this compound administration significantly lowers plasma and hepatic triglyceride levels.[2][3] Additionally, FXR activation can enhance the clearance of plasma triglycerides.[8] In high-fat diet (HFD)-induced obese mice, this compound treatment effectively prevents hepatic steatosis by reducing liver triglyceride accumulation.[8][9]

However, some studies report conflicting outcomes. Long-term administration of this compound to HFD-fed mice was found to accentuate weight gain and lead to triglyceride accumulation in the liver and adipose tissue.[4] This adverse effect was linked to a this compound-induced reduction in the total bile acid pool, which in turn decreased energy expenditure.[4][10]

Cholesterol Metabolism

FXR plays a crucial role in cholesterol homeostasis and reverse cholesterol transport (RCT), the process of moving excess cholesterol from peripheral tissues back to the liver for excretion. This compound treatment has been shown to lower plasma cholesterol levels in wild-type and diabetic mouse models.[2][3] This effect is partly achieved by FXR's repression of bile acid synthesis (via SHP-mediated inhibition of CYP7A1 and CYP8B1), which is the primary catabolic pathway for cholesterol.[11] Furthermore, activation of FXR can reduce intestinal cholesterol absorption.[11]

Fatty Acid Metabolism

This compound influences fatty acid homeostasis by multiple routes. In diet-induced obese mice, it reduces hepatic free fatty acid levels.[9] A key finding is the marked reduction in the expression of the fatty acid transporter CD36 in the liver, which limits fatty acid uptake.[8][9] This effect appears to be a significant contributor to the prevention of hepatic steatosis.[8] There is also evidence that FXR may promote the catabolism of free fatty acids by increasing the expression of PPARα.[5][7]

Quantitative Data Summary

The effects of this compound have been quantified across numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay Type | Value | Reference |

|---|---|---|---|---|

| EC₅₀ | CV-1 | FXR Transactivation | 30 nM | [1] |

| EC₅₀ | HEK293 | FXR Transactivation | ~15 nM |[12] |

Table 2: Effects of this compound on Plasma Lipids in Animal Models

| Animal Model | Treatment | Triglycerides | Total Cholesterol | Reference |

|---|---|---|---|---|

| Wild-type Mice | 100 mg/kg/day this compound (11 days) | ↓ ~40% | ↓ ~30% | [3] |

| db/db Mice | 30 mg/kg/day this compound (5 days) | ↓ ~50% | ↓ ~35% | [3] |

| HFD-fed Mice | 50 mg/kg this compound (twice weekly, 6 weeks) | ↓ Significantly | ↓ Significantly |[8][9] |

Table 3: Effects of this compound on Hepatic Lipid Content in High-Fat Diet (HFD) Mice

| Parameter | Treatment Details | Effect | Reference |

|---|---|---|---|

| Triglycerides | 50 mg/kg this compound, twice weekly for 6 weeks | ↓ ~50% | [8][9] |

| Free Fatty Acids | 50 mg/kg this compound, twice weekly for 6 weeks | ↓ ~35% |[8][9] |

Table 4: Effects of this compound on Hepatic Gene Expression (mRNA) in Mice

| Gene | Animal Model | Treatment | Fold Change/Effect | Reference |

|---|---|---|---|---|

| SHP | Wild-type | 100 mg/kg/day (11 days) | ↑ ~2.5-fold | [3] |

| SREBP-1c | Wild-type | 100 mg/kg/day (11 days) | ↓ ~60% | [3] |

| CYP7A1 | Shp⁻/⁻ Mice | 30 mg/kg/day (7 days) | ↓ Markedly | [11] |

| CD36 | HFD-fed | 50 mg/kg (twice weekly, 6 weeks) | ↓ Markedly | [8][9] |

| Bsep | Medaka | 10 µM (96 hours) | ↑ ~80-fold |[13] |

Experimental Protocols & Methodologies

Reproducible data relies on well-defined experimental protocols. Below are methodologies for key assays used to evaluate this compound.

In Vitro FXR Transactivation Assay

This assay quantifies the ability of this compound to activate FXR, leading to the expression of a reporter gene.[1]

-

Cell Line: Human Embryonic Kidney (HEK293T) or Monkey Kidney (CV-1) cells, which have low endogenous FXR expression.

-

Reagents: Expression plasmids for full-length FXR and RXR, an FXRE-driven luciferase reporter plasmid, transfection reagent (e.g., Lipofectamine), this compound stock solution (in DMSO), Luciferase Assay System.

-

Protocol:

-

Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

Transfection: Co-transfect cells with the FXR, RXR, and FXRE-luciferase reporter plasmids. A control plasmid (e.g., expressing β-galactosidase) is often included for normalization.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate for an additional 24 hours.

-

Lysis & Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Normalize luciferase activity to the control plasmid. Plot the fold induction of luciferase activity against the log concentration of this compound and determine the EC₅₀ value using a non-linear regression curve fit.

In Vivo High-Fat Diet (HFD) Mouse Model

This protocol evaluates the effect of this compound on diet-induced obesity and hepatic steatosis.[8][9]

-

Animals: 15-week-old male C57BL/6 mice.

-

Diet: High-fat diet (e.g., 60% kcal from fat) for 6-12 weeks to induce obesity. Control group remains on standard chow.

-

Grouping & Treatment:

-

Randomly assign HFD-fed mice into a vehicle control group and a this compound treatment group.

-

Administer this compound (e.g., 50 mg/kg body weight) or vehicle (e.g., DMSO in corn oil) via intraperitoneal injection twice weekly for a predetermined period (e.g., 6 weeks).

-

-

Monitoring: Monitor body weight and food intake weekly.

-

Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) near the end of the treatment period.

-

Sample Collection: At study termination, collect blood for analysis of plasma lipids (triglycerides, cholesterol) and glucose. Euthanize mice and collect liver and adipose tissue for histology (Oil Red O staining for lipids) and gene expression analysis (RT-qPCR).

-

Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare treatment groups.

Off-Target Effects and Interpretational Cautions

While this compound is a powerful tool, it is crucial for researchers to be aware of its limitations and potential off-target effects for accurate data interpretation.

-

GPCR Interaction: this compound has been shown to activate empty luciferase reporters in FXR-deficient cells.[12] Further investigation revealed that it interacts with multiple G protein-coupled receptors (GPCRs), notably acting as a robust activator of H1 and H4 histamine receptors and an inhibitor of the H2 histamine receptor.[12] This could confound studies in cell types expressing these receptors.

-

ERR Agonism: this compound has been identified as an agonist for Estrogen Receptor-Related Receptors (ERRs), which can influence the expression of genes like PGC-1α, a key regulator of mitochondrial biogenesis and energy metabolism.[14]

-

Context-Dependent Effects: As noted, the metabolic outcomes of this compound treatment can vary significantly based on the experimental context, such as diet and duration of treatment. The potential for FXR agonism to reduce the bile acid pool and decrease energy expenditure represents a significant therapeutic challenge and an area of active research.[4][10]

Conclusion

This compound remains a cornerstone research compound for probing the complex roles of the Farnesoid X Receptor in lipid homeostasis. Its activation of FXR orchestrates a powerful lipid-lowering program by suppressing hepatic lipogenesis, reducing fatty acid uptake, and modulating cholesterol metabolism. The quantitative data consistently demonstrate its efficacy in ameliorating dyslipidemia and hepatic steatosis in various preclinical models. However, the discovery of off-target activities and context-dependent adverse effects underscores the need for careful experimental design and interpretation. For drug development professionals, this compound serves as a critical benchmark, highlighting both the therapeutic promise and the potential pitfalls of targeting FXR for the treatment of metabolic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic FXR Agonist this compound Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic FXR agonist this compound prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 11. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic FXR Agonist this compound Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exposure to the synthetic FXR agonist this compound causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bile Acid Receptor Agonist this compound Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of GW4064: A Technical Guide to Its Cellular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor pivotal in regulating bile acid, lipid, and glucose homeostasis.[1] Widely employed as a pharmacological tool to delineate the physiological roles of FXR, emerging research has unveiled a more complex pharmacological profile for this compound.[1] This molecule also elicits cellular responses through FXR-independent mechanisms, primarily by interacting with G protein-coupled receptors (GPCRs) and other nuclear receptors.[2] This technical guide provides an in-depth exploration of the foundational research into this compound's cellular targets. We present a comprehensive overview of its dual signaling cascades, supported by quantitative data, detailed experimental protocols for key validation assays, and visual diagrams of the intricate signaling networks. A thorough understanding of both the on-target and off-target effects of this compound is crucial for the accurate interpretation of experimental data and for its potential therapeutic applications.

Primary Cellular Target: Farnesoid X Receptor (FXR)

This compound is best characterized as a highly potent and selective agonist for the Farnesoid X Receptor (FXR).[3][4] Its binding to FXR initiates a cascade of transcriptional events that are central to its biological activity.

FXR-Dependent Signaling Pathway

Upon entering the cell, this compound binds to the ligand-binding domain of FXR. This induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[5] The activated this compound-FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[5] This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][5]

A primary target gene of the FXR/RXR heterodimer is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[6][7] Induced SHP, in turn, acts as a transcriptional repressor for several other nuclear receptors, including the liver X receptor (LXR) and liver receptor homolog-1 (LRH-1).[6][8] A key downstream effect of SHP induction is the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[5] This feedback mechanism is crucial for maintaining bile acid homeostasis.[5]

Beyond bile acid metabolism, FXR activation by this compound influences lipid and glucose metabolism. It has been shown to decrease the expression of the lipid transporter CD36 and key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8] Furthermore, this compound treatment can induce the expression of the bile salt export pump (BSEP) and the phospholipid flippase MDR2, which are involved in bile acid transport.[7] In certain contexts, this compound has also been found to upregulate Programmed Death-Ligand 1 (PD-L1) in colorectal cancer cells through the activation of both FXR and MAPK signaling pathways.[9]

Quantitative Data for FXR Agonism

The potency of this compound as an FXR agonist has been quantified in various in vitro systems. The half-maximal effective concentration (EC50) is a key parameter demonstrating its efficacy.

| Parameter | Value | Cell Line/System | Reference(s) |

| EC50 | 65 nM | CV-1 cells | [3] |

| EC50 | 80 nM | CV-1 cells (mouse FXR) | [3] |

| EC50 | 90 nM | CV-1 cells (human FXR) | [3][4] |

| EC50 | 15 nM | Isolated receptor activity assay | [4] |

Off-Target Cellular Interactions of this compound

Despite its classification as a selective FXR agonist, this compound exhibits significant off-target activities, primarily through its interaction with GPCRs and other nuclear receptors.[2] These FXR-independent effects are crucial to consider when interpreting experimental outcomes.

FXR-Independent Signaling via GPCRs

Studies have revealed that this compound can modulate the activity of several histamine receptors.[2][10] It acts as an agonist for histamine H1 and H4 receptors and as an antagonist (or inhibitor) for the histamine H2 receptor.[2][10] These interactions initiate downstream signaling cascades independent of FXR activation.

Activation of Gq-coupled receptors, such as the histamine H1 receptor, by this compound leads to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The elevated intracellular Ca2+ can then activate calcineurin, which dephosphorylates and activates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and subsequent gene transcription.[2]

Simultaneously, this compound can activate Gi/o-coupled pathways, which can lead to the activation of soluble adenylyl cyclase (sAC), resulting in an increase in cyclic AMP (cAMP) levels.[2] This, in turn, can activate Protein Kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB).[2] Furthermore, this compound has been shown to inhibit forskolin-induced cAMP accumulation, an effect likely mediated through its interaction with the histamine H2 receptor.[2]

Interaction with Estrogen-Related Receptors (ERRs)

In addition to its effects on FXR and GPCRs, this compound has been identified as an agonist for estrogen-related receptors (ERRs), particularly ERRα.[11][12] This interaction has been shown to regulate the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of mitochondrial biogenesis and energy metabolism.[11][12] This effect of this compound on PGC-1α expression can occur in cells that do not express FXR, highlighting another layer of its FXR-independent activities.[11]

Quantitative Data for Off-Target Effects

The following table summarizes the quantitative data related to the off-target effects of this compound.

| Parameter | Value | Target/Effect | Cell Line/System | Reference(s) |

| EC50 | 0.241 µM | Basal cAMP accumulation | HEK-293T cells | [2] |

| IC50 | 0.07 µM | Forskolin-induced cAMP accumulation | HEK-293T cells | [2] |

Experimental Protocols

To aid researchers in the study of this compound's cellular targets, this section provides detailed methodologies for key experiments cited in the foundational research.

FXR Transactivation Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of this compound to activate the transcriptional activity of FXR.

Principle: Cells are co-transfected with an FXR expression vector and a reporter vector containing the luciferase gene under the control of an FXRE-containing promoter.[2][13] Activation of FXR by this compound leads to the expression of luciferase, and the resulting luminescence is proportional to the level of FXR activation.[13]

Protocol:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

-

Transfection:

-

Prepare a transfection mixture containing an FXR expression plasmid, an FXRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

-

Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates following treatment with this compound.

Protocol:

-

Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., FXR, SHP, p-CREB) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Radioligand Binding Assay

This assay is used to characterize the binding of this compound to its target receptors, such as histamine receptors, by competing with a radiolabeled ligand.